N-(4-acetamidophenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide
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Overview
Description
N-(4-acetamidophenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a quinoxaline moiety, and an acetamidophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Quinoxaline Moiety: The quinoxaline group can be introduced via condensation reactions involving appropriate diamines and diketones.
Attachment of the Acetamidophenyl Group: This step might involve acylation reactions to attach the acetamidophenyl group to the piperidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the quinoxaline moiety.
Reduction: Reduction reactions might target the carbonyl groups or other reducible functionalities.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-acetamidophenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets could include kinases, G-protein-coupled receptors, or ion channels.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamidophenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide analogs: Compounds with slight modifications in the piperidine ring or quinoxaline moiety.
Other Piperidine Derivatives: Compounds like piperidine-4-carboxamide derivatives.
Quinoxaline Derivatives: Compounds with different substituents on the quinoxaline ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical properties compared to its analogs.
For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be essential.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-15(28)24-17-6-8-18(9-7-17)25-22(29)16-10-12-27(13-11-16)21-14-23-19-4-2-3-5-20(19)26-21/h2-9,14,16H,10-13H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHYYNPXJXVISX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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